molecular formula C17H22N4O B7176477 N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide

N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B7176477
M. Wt: 298.4 g/mol
InChI Key: ONJYNAPEDBYJID-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a benzyl group and a pyrazole ring, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(17(22)16-7-10-18-19-16)15-8-11-21(12-9-15)13-14-5-3-2-4-6-14/h2-7,10,15H,8-9,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJYNAPEDBYJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzylpiperidine with the pyrazole ring. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is often used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for studying receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for treating neurological disorders due to its interaction with specific neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and receptor signaling, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

Uniqueness

Compared to similar compounds, N-(1-benzylpiperidin-4-yl)-N-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the piperidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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